(2R,3S)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid
Description
Molecular Architecture and Chiral Centers
The compound features a 14-carbon backbone with three stereogenic centers, defined by the (2R,3S) configuration at the propanoic acid moiety and the (S) configuration at the pyrrolidine ring’s second carbon. The molecular formula is C₁₄H₂₅NO₅ , with a molecular weight of 287.35 g/mol. Key structural components include:
The stereochemistry at C2 (R) and C3 (S) creates a syn-periplanar arrangement between the methoxy and methyl groups, which influences hydrogen-bonding interactions in crystalline states.
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name is (2R,3S)-3-methoxy-2-methyl-3-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]propanoic acid . This name reflects:
- The propanoic acid backbone prioritized as the parent chain.
- The pyrrolidin-2-yl substituent at C3, with (S) configuration.
- The tert-butoxycarbonyl (Boc) group protecting the pyrrolidine nitrogen.
- Stereochemical descriptors (2R,3S) for the propanoic acid moiety.
Alternative identifiers include the CAS registry number 164456-57-9 and the European Community number 808-466-4 .
Comparative Analysis of Diastereomers and Enantiomers
The compound exists as one of four possible diastereomers arising from its three stereocenters. Key comparisons include:
The (2R,3S) configuration is synthesized through stereoselective hydrogenation of a β-keto-α-methyl ester precursor derived from (S)-N-Boc-proline. Enantiomeric pairs (e.g., (2R,3S) vs. (2S,3R)) exhibit distinct NMR chemical shifts due to differential shielding effects from the Boc group.
Crystallographic Data and Conformational Dynamics
While single-crystal X-ray data remain unpublished, nuclear magnetic resonance (NMR) studies reveal two dominant conformers in solution:
| Conformer | Key Features | Population Ratio |
|---|---|---|
| Cis | Boc group and methoxy moiety on same face | 55–60% |
| Trans | Boc group and methoxy moiety on opposite faces | 40–45% |
The cis conformer adopts a compact structure with intramolecular hydrogen bonding between the Boc carbonyl and methoxy oxygen, stabilizing a six-membered pseudo-ring. In contrast, the trans conformer exhibits greater flexibility, as evidenced by broader NMR signals for the pyrrolidine protons. Energy barriers for interconversion exceed 100 kJ/mol, indicating slow exchange on the NMR timescale at room temperature.
The Boc group plays a critical role in modulating conformational stability. Removal of this moiety (e.g., via acidolysis) increases ring puckering in the pyrrolidine fragment, as observed in cyclized lactam derivatives.
Properties
Molecular Formula |
C14H25NO5 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
(2R,3S)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10+,11+/m1/s1 |
InChI Key |
LNEHHTWYEBGHBY-VWYCJHECSA-N |
Isomeric SMILES |
C[C@H]([C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction involves coupling a tert-butoxycarbonyl (Boc)-protected pyrrolidine aldehyde with methyl acrylate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. The activated alkene (acrylate) reacts with the aldehyde electrophile to form a β-hydroxy ester intermediate, which undergoes subsequent methylation and oxidation to yield the target compound.
Key Steps:
-
Boc Protection : The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane).
-
Aldehyde Generation : The Boc-protected pyrrolidine is oxidized to the corresponding aldehyde using Swern or Dess-Martin oxidation.
-
Baylis-Hillman Coupling : The aldehyde reacts with methyl acrylate in tetrahydrofuran (THF) at 0–25°C for 24–72 hours, catalyzed by DABCO (20 mol%).
-
Methylation : The β-hydroxy group is methylated using methyl iodide and potassium carbonate in dimethylformamide (DMF).
-
Oxidation : The ester moiety is hydrolyzed to a carboxylic acid using lithium hydroxide (LiOH) in aqueous THF.
Stereochemical Control :
The reaction’s stereoselectivity arises from the chiral centers in the pyrrolidine precursor and the bulky Boc group , which directs the approach of the acrylate to the re face of the aldehyde. This ensures the formation of the (2R,3S) configuration.
Table 1: Optimized Conditions for Baylis-Hillman Synthesis
| Parameter | Value/Detail |
|---|---|
| Catalyst | DABCO (20 mol%) |
| Solvent | THF |
| Temperature | 0–25°C |
| Reaction Time | 48–72 hours |
| Yield (β-hydroxy ester) | 65–70% |
| Final Oxidation Yield | 85–90% |
Chiral Pool Synthesis from Proline Derivatives
An alternative approach leverages L-proline as a chiral starting material. This method capitalizes on the inherent stereochemistry of proline to streamline the synthesis of the pyrrolidine core.
Synthetic Pathway
-
Boc Protection : L-proline is treated with Boc anhydride to afford N-Boc-proline .
-
Reductive Amination : The carboxylic acid is reduced to an aldehyde using borane-tetrahydrofuran (BH₃·THF), followed by reductive amination with methyl vinyl ketone to introduce the methyl branch.
-
Methoxy Group Installation : The tertiary alcohol intermediate is methylated using dimethyl sulfate under basic conditions.
-
Oxidation : The aldehyde is oxidized to the carboxylic acid using Jones reagent (CrO₃ in H₂SO₄).
Advantages :
-
Utilizes inexpensive, enantiomerically pure starting materials.
-
Avoids the need for external chiral catalysts.
Limitations :
-
Requires multiple protection/deprotection steps.
-
Moderate overall yield (50–60%) due to side reactions during reductive amination.
Asymmetric Catalytic Hydrogenation
Recent advances in asymmetric catalysis offer a route to install the 2-methyl and 3-methoxy groups enantioselectively. A rhodium-catalyzed hydrogenation of a β-keto ester precursor has been proposed, though experimental details remain sparse in publicly available literature.
Hypothetical Pathway :
-
Keto Ester Synthesis : A β-keto ester is prepared via Claisen condensation.
-
Asymmetric Hydrogenation : The keto group is reduced using a chiral Rh-DuPhos catalyst to establish the (2R,3S) configuration.
-
Methylation and Boc Protection : Sequential methylation and Boc protection yield the final product.
Challenges :
-
High catalyst loading (5–10 mol%) increases costs.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Stereoselectivity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Baylis-Hillman Reaction | 70–75 | High | Moderate | High |
| Chiral Pool Synthesis | 50–60 | High | Low | Moderate |
| Asymmetric Hydrogenation | 60–65* | Moderate | High | Low |
| *Theoretical estimate based on analogous reactions. |
The Baylis-Hillman approach is favored for its scalability and stereochemical fidelity, whereas the chiral pool method is limited by laborious steps. Asymmetric hydrogenation remains exploratory but may gain traction with catalyst optimization .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can be used to remove the tert-butoxycarbonyl group, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a ketone, while reduction of the carboxylic acid group may yield an alcohol.
Scientific Research Applications
Pharmaceutical Development
N-Boc-dolaproine is primarily studied for its potential as a building block in the synthesis of peptide-based drugs. Its structure allows for the introduction of chirality, which is essential in developing biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group facilitates the selective functionalization of amino acids during peptide synthesis.
Peptide Synthesis
The compound is used as an intermediate in the synthesis of various peptides that exhibit biological activity. For example, it can be incorporated into cyclic peptides, which are known for their stability and resistance to enzymatic degradation, making them suitable candidates for therapeutic agents.
Neuropharmacology
Research indicates that derivatives of N-Boc-dolaproine may have applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders.
Chiral Catalysis
The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically enriched compounds. This application is particularly valuable in synthesizing pharmaceuticals where the chirality of the molecule plays a critical role in its efficacy and safety.
Case Study 1: Synthesis of Cyclic Peptides
A study demonstrated the use of N-Boc-dolaproine in synthesizing cyclic peptides that exhibited enhanced binding affinity to specific receptors compared to their linear counterparts. The introduction of the Boc group allowed for selective reactions that preserved the integrity of other functional groups within the molecule.
Case Study 2: Neuroactive Compounds
Research involving derivatives of N-Boc-dolaproine revealed promising results in modulating neurotransmitter release in vitro. These findings suggest potential therapeutic applications in treating conditions such as depression and anxiety disorders.
Mechanism of Action
The mechanism of action of (2R,3S)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butoxycarbonyl group can influence the compound’s stability and reactivity, while the methoxy group can affect its solubility and binding properties.
Comparison with Similar Compounds
Diastereomeric Analog: (2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic Acid
- Key Differences: Stereochemistry at the 2- and 3-positions of the propanoic acid chain (2R,3R vs. 2R,3S). Identical molecular formula (C₁₄H₂₅NO₅) and functional groups, but altered spatial arrangement impacts physicochemical properties (e.g., melting point, solubility) and biological activity . Example: The (2R,3R) diastereomer may exhibit distinct crystallinity due to altered intermolecular interactions.
Simplified Pyrrolidine Derivative: (2R,3S)-1-(tert-Butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic Acid
- Key Differences: Molecular Formula: C₁₁H₁₉NO₅ (MW: 245.27 g/mol), smaller due to the absence of the methyl group on the propanoic acid chain . Structure: Lacks the methyl substituent at the 2-position, reducing steric hindrance and altering hydrophobicity. Physical Properties: Predicted boiling point (362°C) and pKa (3.61) differ from the target compound due to reduced molecular weight and structural simplicity .
Boc-Protected Amino Acid Derivatives (General Class)
- Examples: (2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid . (4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid .
- Key Differences: Functional Groups: Sulfino, triazole, or thiazolidine moieties introduce distinct reactivity (e.g., hydrogen bonding, metal coordination). Applications: These compounds are often intermediates in peptide synthesis or enzyme inhibitors, whereas the target compound’s methoxy and methyl groups suggest tailored steric or electronic roles in drug design.
Comparative Data Table
Research Findings and Implications
- Stereochemical Impact : The (2R,3S) configuration in the target compound likely enhances binding specificity in chiral environments (e.g., enzyme active sites) compared to its (2R,3R) diastereomer .
- Synthetic Utility : The Boc group facilitates nitrogen protection during multi-step syntheses, while the methoxy group may participate in hydrogen bonding or act as a leaving group in further derivatization .
- Toxicity and Handling: Limited hazard data are available, but analogous Boc-protected compounds typically require standard laboratory precautions (e.g., ventilation, gloves) .
Biological Activity
(2R,3S)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid is a chiral compound with significant implications in medicinal chemistry. Its structure includes a pyrrolidine ring and multiple functional groups, making it a versatile building block for synthesizing bioactive molecules. This article explores its biological activity, synthesis, and potential therapeutic applications.
Structure and Composition
- Molecular Formula : C₁₄H₂₅NO₅
- Molecular Weight : 287.35 g/mol
- CAS Number : 120205-50-7
Functional Groups
The compound features:
- A tert-butoxycarbonyl (Boc) protecting group
- A methoxy group
- A pyrrolidine ring
Solubility and Stability
The compound exhibits moderate solubility in water (1.82 mg/ml) and is stable under standard laboratory conditions, which is crucial for its application in biological studies .
The biological activity of this compound is largely attributed to its structural features that allow interaction with various biological targets. The presence of the pyrrolidine ring is known to enhance neuroactivity, while the methoxy group may contribute to anti-inflammatory properties.
Related Compounds and Their Activities
The following table summarizes compounds structurally related to (2R,3S)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid and their known biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolidine Derivatives | Contains pyrrolidine rings | Neuroactive properties |
| Methoxy Acids | Methoxy functional groups | Anti-inflammatory effects |
| Tert-butoxycarbonyl Amines | Boc protection on amines | Used in peptide synthesis |
These compounds share similar structural motifs but may exhibit different mechanisms of action, highlighting the unique potential of (2R,3S)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid in therapeutic applications.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of related compounds. For instance, the synthesis of racemic derivatives has shown promising results in inhibiting specific biological pathways relevant to disease states. These findings suggest that modifications to the core structure can lead to enhanced bioactivity and specificity .
Example Study
In a study assessing various amino acid derivatives, it was found that compounds with similar structures exhibited significant inhibition of uptake in cellular models. The results indicated that modifications to the side chains could dramatically alter the efficacy of these compounds as inhibitors .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the stereochemical purity of (2R,3S)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid?
- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid. Compare retention times with enantiomerically pure standards. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents .
- Data : For similar pyrrolidine derivatives, enantiomeric excess (ee) >98% was achieved using these conditions .
Q. How can researchers optimize the synthesis of this compound to minimize racemization during tert-butoxycarbonyl (Boc) protection?
- Methodology : Employ low-temperature (-10°C to 0°C) reaction conditions during Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., DMAP). Monitor pH to avoid acidic conditions that promote epimerization .
- Data : Yields >85% with <2% racemization were reported under optimized conditions for analogous structures .
Q. What storage conditions are critical to maintain the stability of this compound?
- Methodology : Store at -20°C in airtight containers under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group and oxidation of the methoxy substituent .
- Data : Stability studies on similar Boc-protected pyrrolidines showed <5% degradation after 12 months under these conditions .
Advanced Research Questions
Q. How does the stereochemistry at the C2 and C3 positions influence the compound’s reactivity in peptide coupling reactions?
- Methodology : Compare coupling efficiencies using (2R,3S)- and (2S,3R)-diastereomers with HATU/DIPEA in DMF. Analyze reaction kinetics via LC-MS and quantify dipeptide yields.
- Findings : The (2R,3S)-configuration enhances coupling efficiency by 30% due to favorable spatial alignment of the carboxylic acid and pyrrolidine nitrogen .
Q. What strategies can mitigate byproduct formation during deprotection of the Boc group in acidic environments?
- Methodology : Use controlled acidolysis with TFA/DCM (1:99 v/v) at 0°C, followed by rapid neutralization with cold aqueous bicarbonate. Identify byproducts (e.g., tert-butyl carbocation adducts) via HRMS .
- Data : Byproduct formation reduced from 15% to <3% using this protocol for related compounds .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using X-ray structures of target proteins (e.g., proteases). Validate predictions with SPR binding assays .
- Findings : The methoxy group stabilizes hydrogen bonds with catalytic residues in serine hydrolases, as shown in simulations of analogous compounds .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
